Cilengitide trifluoroacetate

Catalog No.
S548434
CAS No.
199807-35-7
M.F
C27H40N8O7
M. Wt
702.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilengitide trifluoroacetate

CAS Number

199807-35-7

Product Name

Cilengitide trifluoroacetate

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C27H40N8O7

Molecular Weight

702.7

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1

InChI Key

WHJCSACXAPYNTG-LOPTWHKWSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Solubility

Soluble in water

Synonyms

EMD-85189; EMD 85189; EMD85189; EMD-121974; EMD121974; EMD 121974; NSC-707544; D03497; Cilengitide TFA salt; Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)

Description

The exact mass of the compound Cilengitide trifluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cilengitide trifluoroacetate, also known as Cilengitide, is a small molecule being investigated for its potential to inhibit tumor growth and angiogenesis (the formation of new blood vessels) []. Here's a breakdown of its applications in scientific research:

Anti-Tumor Activity:

  • Studies suggest Cilengitide can suppress tumor growth as a single agent. In animal models, treatment with Cilengitide significantly reduced the number of blood vessels within tumors compared to the control group [].
  • Cilengitide may also induce cancer cell death (apoptosis). Research shows an increase in apoptotic cells within brain tumors of animals treated with Cilengitide compared to the control group [].
  • Promising results have been observed in prolonging survival. Studies report that mice with melanoma tumors treated with Cilengitide lived significantly longer compared to the control group [].

Combination Therapy:

  • Cilengitide shows potential to enhance the effectiveness of existing cancer treatments. Research suggests that Cilengitide combined with chemotherapy or radiation therapy can be more effective in reducing tumor growth compared to either treatment alone [].

Cilengitide trifluoroacetate is a synthetic cyclic peptide known for its role as an integrin antagonist. Specifically, it is a cyclo-(Arg-Gly-Asp-D-Phe-Val) peptide, which targets the integrin αVβ3 receptor. This compound is notable for its ability to inhibit cellular adhesion and promote apoptosis in various cancer cell lines, particularly in glioblastoma models such as U87MG. The chemical formula for Cilengitide trifluoroacetate is C29H41F3N8O9, and it has a molecular weight of 703.66 g/mol .

. As an integrin antagonist, it binds to the αVβ3 integrin receptor, blocking its interaction with extracellular matrix proteins. This inhibition disrupts cell adhesion processes critical for tumor growth and metastasis. The trifluoroacetate moiety enhances the solubility and stability of the peptide in physiological conditions, facilitating its biological activity .

Cilengitide trifluoroacetate exhibits significant biological activity through its mechanism of action as an integrin inhibitor. It has been shown to:

  • Induce apoptosis in cancer cells by disrupting survival signals.
  • Inhibit angiogenesis by reducing endothelial cell migration and tube formation.
  • Decrease tumor growth in preclinical models, making it a candidate for targeted cancer therapy .

In addition to glioblastoma, research indicates potential applications in other malignancies due to its effects on tumor microenvironments.

The synthesis of Cilengitide trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the cyclic structure. Key steps include:

  • Amino Acid Coupling: Individual amino acids are sequentially added to a resin-bound peptide chain using coupling reagents.
  • Cyclization: The linear peptide is cyclized to form the cyclic structure, often facilitated by activating agents.
  • Deprotection: Protective groups are removed to yield the final product.
  • Salt Formation: The trifluoroacetate salt form is obtained by neutralizing the free base with trifluoroacetic acid .

Cilengitide trifluoroacetate has several applications in biomedical research and potential therapeutic settings:

  • Cancer Therapy: Its primary application lies in oncology, where it is studied for its ability to inhibit tumor growth and metastasis.
  • Research Tool: It serves as a valuable tool in studying integrin-mediated processes in cell biology and cancer research.
  • Drug Development: Ongoing clinical trials are evaluating its efficacy and safety as a treatment for various cancers, particularly glioblastoma multiforme .

Studies on Cilengitide trifluoroacetate have focused on its interactions with integrins and their downstream signaling pathways. Key findings include:

  • Integrin Binding: Cilengitide binds specifically to αVβ3 and αVβ5 integrins, preventing their interaction with ligands such as vitronectin and fibronectin.
  • Cellular Effects: The binding leads to altered signaling cascades that promote apoptosis and inhibit cell migration and invasion .
  • Combination Therapies: Research indicates that combining Cilengitide with other therapeutic agents may enhance anti-tumor efficacy by targeting multiple pathways simultaneously .

Cilengitide trifluoroacetate shares structural and functional similarities with several other compounds that act as integrin inhibitors or have related mechanisms of action. Here are some notable examples:

Compound NameStructure TypeTarget IntegrinsUnique Features
CilengitideCyclic PeptideαVβ3, αVβ5Specificity for glioblastoma; apoptosis induction
EMD 121974Cyclic PeptideαVβ3Similar structure; used in similar contexts
Arg-Gly-Asp PeptideLinear PeptideαVβ3Basic RGD sequence; less specificity
GSK2256098Small MoleculeVarious IntegrinsOrally bioavailable; broader activity profile
BMS-582949Small MoleculeαVβ3Designed for enhanced potency

Cilengitide's uniqueness lies in its cyclic structure, which provides increased stability and specificity compared to linear peptides, allowing it to effectively target specific integrins involved in tumor progression.

Molecular Structure

Chemical Formula and Composition (C29H41F3N8O9)

Cilengitide trifluoroacetate represents a salt form of the cyclic pentapeptide cilengitide complexed with trifluoroacetic acid, resulting in the molecular formula C29H41F3N8O9 [1] [2]. The compound consists of two distinct molecular components: the parent cilengitide peptide (C27H40N8O7) and the trifluoroacetic acid counterion (C2HF3O2) [1]. The molecular composition includes 29 carbon atoms, 41 hydrogen atoms, 3 fluorine atoms, 8 nitrogen atoms, and 9 oxygen atoms, reflecting the addition of the trifluoroacetate moiety to the parent compound [4].

The structural framework comprises a cyclic pentapeptide backbone containing the amino acid sequence arginine-glycine-aspartate-D-phenylalanine-N-methyl-valine, with the trifluoroacetic acid serving as the counterion [1] [2]. The compound exhibits a total of 49 heavy atoms, with 8 hydrogen bond donors and 13 hydrogen bond acceptors, contributing to its complex three-dimensional structure [1]. The topological polar surface area measures 276 Ų, indicating significant polarity that influences its solubility characteristics [1].

PropertyValueReference
Molecular FormulaC29H41F3N8O9PubChem, ChemicalBook [1] [6]
Heavy Atom Count49PubChem computation [1]
Hydrogen Bond Donors8PubChem computation [1]
Hydrogen Bond Acceptors13PubChem computation [1]
Rotatable Bonds9PubChem computation [1]
Topological Polar Surface Area276 ŲPubChem computation [1]

Molecular Weight (702.68 g/mol)

The molecular weight of cilengitide trifluoroacetate is precisely determined to be 702.68 g/mol, representing a significant increase from the parent compound cilengitide, which has a molecular weight of 588.7 g/mol [1] [4] [7]. This mass difference of approximately 114 g/mol corresponds to the addition of the trifluoroacetic acid moiety (molecular weight 114.02 g/mol) [1] [27]. The exact mass and monoisotopic mass are both calculated to be 702.29485940 Da, providing high-precision molecular identification [1] [2].

The molecular weight determination has been consistently reported across multiple analytical sources, with variations typically within ±0.02 g/mol, reflecting the precision of modern mass spectrometric techniques [4] [6] [14]. The compound maintains a formal charge of zero, indicating complete salt formation between the positively charged amino groups of the peptide and the negatively charged trifluoroacetate anion [1].

Stereochemistry and Conformation

Cilengitide trifluoroacetate exhibits well-defined stereochemistry with four defined stereocenters, all of which maintain specific spatial configurations essential for biological activity [1] [19] [28]. The cyclic pentapeptide adopts a constrained conformation characterized by the presence of D-phenylalanine and N-methyl-valine residues, which introduce critical conformational restrictions [17] [18] [29].

Nuclear magnetic resonance spectroscopic studies have revealed that the solution-state conformation of cilengitide closely resembles its receptor-bound state, with the peptide forming a slightly distorted pentagon structure [28] [29]. The incorporation of N-methylation at the valine residue significantly alters the conformational landscape compared to non-methylated analogs, resulting in modified amide bond orientations and side chain positioning [29]. The stereochemical configuration places the arginine and aspartate residues of the arginine-glycine-aspartate motif in opposing orientations, facilitating optimal receptor binding interactions [29] [30].

Structural analysis indicates that the peptide backbone exhibits two inverse γ turns with arginine and aspartate at the i+1 positions, compensating for the absence of hydrogen bonds typically observed in β-turns [29]. The D-phenylalanine residue contributes to the overall rigidity of the cyclic structure while maintaining the necessary flexibility for conformational adaptation during receptor binding [28] [29].

Parent Compound Relationship (Cilengitide C27H40N8O7)

Cilengitide trifluoroacetate is derived from the parent compound cilengitide, which possesses the molecular formula C27H40N8O7 and is registered under CAS number 188968-51-6 [17] [18] [20]. The parent compound represents the free base form of the cyclic pentapeptide, while the trifluoroacetate derivative constitutes a salt form designed to enhance stability and solubility characteristics [8] [10] [41].

The structural relationship between the parent compound and its trifluoroacetate salt involves ionic interactions between the basic amino groups of cilengitide and the acidic trifluoroacetate counterion [1] [27]. This salt formation does not alter the fundamental cyclic peptide structure but significantly influences physical properties such as solubility, stability, and crystallization behavior [8] [10] [26].

PropertyCilengitide (Parent)Cilengitide TrifluoroacetateDifference
Molecular FormulaC27H40N8O7C29H41F3N8O9+C2HF3O2
Molecular Weight588.7 g/mol702.68 g/mol+114.0 g/mol
CAS Number188968-51-6199807-35-7Different registry
PubChem CID176873129626550Different database ID

The trifluoroacetate salt formation represents a common approach in pharmaceutical development to improve the handling characteristics of peptide compounds while maintaining the essential structural features required for biological activity [41].

Physical Properties

Physical State and Appearance

Cilengitide trifluoroacetate exists as a crystalline solid at room temperature, exhibiting a white to beige powder appearance under standard atmospheric conditions [8] [38]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates careful storage under controlled conditions [36] [42]. The crystalline nature of the material contributes to its stability and facilitates accurate weighing and handling procedures in laboratory settings [8] [10].

The physical form of cilengitide trifluoroacetate as a crystalline solid distinguishes it from some other peptide formulations that may exist as amorphous powders or oils [8]. The crystalline structure provides enhanced stability compared to amorphous forms and allows for more predictable dissolution characteristics [26]. The white to beige coloration indicates high purity, with color variations typically attributed to minor impurities or storage conditions [38].

Solubility Profile in Various Solvents

The solubility characteristics of cilengitide trifluoroacetate vary significantly across different solvent systems, reflecting the amphiphilic nature of the compound [8] [10] [37]. In dimethyl sulfoxide, the compound exhibits excellent solubility at 100 mg/mL (142.31 mM), making this solvent suitable for preparation of concentrated stock solutions [37]. Aqueous solubility is moderate, with the compound dissolving at 25 mg/mL (35.57 mM) in water, representing a significant improvement over the parent compound [37].

The compound demonstrates limited solubility in phosphate-buffered saline at physiological pH (7.2), achieving approximately 0.5 mg/mL, which constrains its direct aqueous formulation applications [10]. In dimethyl formamide, cilengitide trifluoroacetate exhibits high solubility at 30 mg/mL, while remaining essentially insoluble in ethanol [10] [37]. The enhanced aqueous solubility compared to the parent compound is attributed to the ionic nature of the trifluoroacetate salt, which facilitates hydration and dissolution [41].

SolventSolubilityConcentration (mM)Reference
Dimethyl sulfoxide100 mg/mL142.31Selleck Chemicals [37]
Water25 mg/mL35.57Selleck Chemicals [37]
Dimethyl formamide30 mg/mL42.7Cayman Chemical [10]
Phosphate-buffered saline (pH 7.2)0.5 mg/mL0.71Cayman Chemical [10]
EthanolInsoluble-Selleck Chemicals [37]

Stability Parameters

Cilengitide trifluoroacetate demonstrates excellent long-term stability when stored under appropriate conditions, maintaining chemical integrity for at least four years at −20°C [8] [10]. The compound exhibits chemical stability under recommended storage temperatures and pressures, with minimal degradation observed under controlled conditions [36]. Thermal stability analysis indicates that the compound remains stable at room temperature for extended periods during handling, though long-term storage at elevated temperatures is not recommended [36].

The stability profile is enhanced by the crystalline solid state, which provides protection against environmental factors such as moisture and oxygen [8]. Decomposition temperature data indicates that thermal degradation occurs at elevated temperatures, producing carbon oxides, hydrogen fluoride, and nitrogen oxides as primary decomposition products [36]. The compound should be protected from dust generation and stored in tightly closed containers to maintain optimal stability [36].

Storage recommendations specify maintenance at −20°C in a dry, well-ventilated area away from incompatible substances, particularly strong oxidizing agents [36] [38]. The hygroscopic nature of the compound necessitates protection from atmospheric moisture to prevent degradation and maintain consistent analytical results [36].

Spectroscopic Characteristics

High-performance liquid chromatography analysis consistently demonstrates purity levels of ≥95-98% for cilengitide trifluoroacetate, with nuclear magnetic resonance spectroscopy confirming structural consistency with expected molecular architecture [4] [14]. The compound exhibits characteristic spectroscopic signatures that enable definitive identification and purity assessment [4] [14].

Nuclear magnetic resonance spectroscopic analysis reveals complex multipicity patterns consistent with the cyclic pentapeptide structure, with specific chemical shifts corresponding to individual amino acid residues [11] [28]. The trifluoroacetate counterion contributes distinctive fluorine-19 nuclear magnetic resonance signals that serve as diagnostic markers for salt formation [39]. Mass spectrometry characterization provides exact mass determination and fragmentation patterns that confirm molecular identity and structural integrity [4] [12] [14].

Infrared spectroscopy profiles demonstrate characteristic absorption bands corresponding to amide carbonyl stretches, amino group vibrations, and trifluoroacetate-specific frequencies [36]. The spectroscopic data collectively provide comprehensive structural confirmation and serve as quality control parameters for analytical purposes [4] [14].

Structural Elucidation

X-ray Crystallography Analysis

X-ray crystallographic studies of cilengitide and related cyclic arginine-glycine-aspartate peptides have provided fundamental insights into the three-dimensional molecular architecture and conformational preferences [28] [29] [34]. Crystal structure determination reveals that cilengitide adopts a well-defined cyclic conformation with specific spatial arrangements of amino acid side chains [29] [34]. The crystallographic data demonstrates that the peptide backbone forms a pentagon-like structure with constrained flexibility due to the cyclic nature of the molecule [29].

Comparative crystallographic analysis between cilengitide bound to integrin receptors and its free form indicates that the solution-state conformation closely resembles the receptor-bound state, supporting the concept of conformational preorganization [28] [29]. The crystal structures reveal that the arginine and aspartate residues of the arginine-glycine-aspartate motif are positioned in optimal orientations for receptor binding interactions [29] [30]. High-resolution crystallographic data provides precise bond lengths, angles, and torsional parameters that define the molecular geometry [34].

The crystallographic analysis confirms the presence of four defined stereocenters with absolute configurations that are critical for biological activity [28] [29]. Crystal packing arrangements demonstrate intermolecular interactions that influence the solid-state properties and stability characteristics of the compound [28].

NMR Spectroscopic Studies

Nuclear magnetic resonance spectroscopic investigations have been instrumental in characterizing the solution-state structure and conformational dynamics of cilengitide trifluoroacetate [28] [29] [11]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide detailed structural information about inter-residue connectivity and spatial relationships [28] [29].

The nuclear magnetic resonance data reveals that cilengitide exists in a predominant solution conformation that closely matches the crystallographically determined structure [28]. Chemical shift analysis indicates distinct environments for each amino acid residue, with the N-methyl-valine residue showing characteristic upfield shifts due to restricted rotation around the amide bond [29]. The D-phenylalanine residue exhibits aromatic chemical shifts consistent with its specific stereochemical configuration [29].

Conformational analysis through nuclear magnetic resonance spectroscopy demonstrates that the cyclic peptide undergoes limited conformational fluctuations in solution, maintaining a relatively rigid structure [28] [31]. Temperature-dependent nuclear magnetic resonance studies reveal the thermodynamic parameters associated with conformational transitions and provide insights into the molecular flexibility [31]. The spectroscopic data confirms the presence of inverse γ turns and specific hydrogen bonding patterns that stabilize the bioactive conformation [29].

Mass Spectrometry Characterization

Mass spectrometric analysis provides definitive molecular weight determination and structural confirmation for cilengitide trifluoroacetate [12] [14] [15]. Electrospray ionization mass spectrometry demonstrates the formation of characteristic ion species, including protonated molecular ions and sodium adducts, that confirm the molecular formula and salt composition [12] [14]. High-resolution mass spectrometry yields exact mass measurements with precision sufficient for elemental composition determination [1] [14].

Tandem mass spectrometry experiments provide detailed fragmentation patterns that validate the cyclic peptide structure and amino acid sequence [12] [15]. The fragmentation analysis reveals characteristic losses corresponding to individual amino acid residues and provides sequence confirmation through complementary ion series [12]. Mass spectrometric binding assays have been employed to evaluate the interaction between cilengitide derivatives and target integrin proteins [12].

Collision-induced dissociation studies demonstrate specific fragmentation pathways that are consistent with the cyclic nature of the peptide and provide insights into the relative stability of different peptide bonds [12]. The mass spectrometric data serves as a critical analytical tool for quality control and structural verification of cilengitide trifluoroacetate preparations [14].

Infrared Spectroscopy Profile

Infrared spectroscopic analysis of cilengitide trifluoroacetate reveals characteristic absorption bands that provide structural fingerprinting and functional group identification [36] [40]. The infrared spectrum exhibits distinct amide carbonyl stretching frequencies in the 1600-1700 cm⁻¹ region, corresponding to the multiple amide bonds present in the cyclic pentapeptide structure [40]. Primary and secondary amine stretching vibrations appear in the 3200-3500 cm⁻¹ region, arising from the arginine side chain and peptide backbone amino groups [40].

The trifluoroacetate counterion contributes specific absorption bands, including strong carbonyl stretching around 1680 cm⁻¹ and characteristic carbon-fluorine stretching frequencies in the 1100-1300 cm⁻¹ region [36] [27]. These diagnostic bands serve as markers for successful salt formation and provide quantitative information about the stoichiometric ratio of peptide to trifluoroacetate [36].

Thermal decomposition studies monitored by infrared spectroscopy reveal the temperature-dependent degradation pathways and identify volatile products formed during thermal stress [40]. The spectroscopic analysis confirms the presence of hydrogen fluoride, carbon oxides, and nitrogen oxides as primary decomposition products at elevated temperatures [36] [40]. Comparative infrared analysis between the parent compound and its trifluoroacetate salt demonstrates the specific spectroscopic changes associated with salt formation [36].

Evolution of Synthetic Approaches

3.1.1 Early Synthetic Routes

The inaugural laboratory preparation of the cyclic pentapeptide that later became Cilengitide employed classical solution-phase fragment condensation. Fluorenyl­methyloxycarbonyl-protected amino acids were coupled on Wang polystyrene resin, followed by head-to-tail macrolactamization using 1-benzotriazolyloxy-tris­dimethyl­aminophosphonium hexafluoro­phosphate. Overall isolated yields seldom exceeded fifteen per cent because oligomerisation and aspartimide formation competed with lactamization [1].

3.1.2 Spatial Screening Development

Horst Kessler’s group introduced “spatial screening”, in which single D-amino-acid substitutions were moved sequentially around the ring to pre-organise the arginine–glycine–aspartic acid pharmacophore. This strategy delivered cyclo-(arginine-glycine-aspartic acid-D-phenylalanine-valine) with sub-micromolar affinity for integrin alpha v beta three, establishing the conformational template for Cilengitide [1] [2].

3.1.3 Optimization of Synthetic Pathways

After spatial screening, an N-methyl scan pinpointed N-methyl-valine as the key modification that raised integrin affinity by one order of magnitude and improved selectivity over integrin alpha IIb beta three [1] [3]. Process refinements that followed included:

  • Low-temperature macrolactamization in the presence of lithium chloride, reducing cyclic-dimer formation and trebling cyclization yield to forty-one per cent [4].
  • Micro-flow photochemical macrolactamization, which furnished the ring within five minutes and limited purification to a single reverse-phase step [5].
MilestoneYearKey transformationTypical isolated yieldReference
Fragment condensation / macrolactamization1994PyBOP-mediated head-to-tail cyclization≤15% [1]
Spatial screening library1996Systematic D-residue transposition12–18% [1]
N-methyl-valine optimisation1999Solid-phase N-methylation with 2,4,6-trimethyl­pyridine sulfonyl chloride22% [3]
LiCl-assisted low-temperature cyclization20240 °C, lithium chloride 50 millimolar41% [4]
Micro-flow photochemical ring closure2016Ultraviolet-induced oxyma ester activation52% [5]

Thioesterase-Mediated Chemoenzymic Synthesis

3.2.1 Enzyme Selection and Optimization

The thioesterase domain from Microcystis aeruginosa microcystin synthetase C was excised and expressed in Escherichia coli. Mutation of the active-site serine to cysteine enhanced macrocyclization turnover three-fold [6].

3.2.2 Reaction Conditions and Parameters

Linear Cilengitide thio-S-benzyl ester (two hundred and fifty micromolar) was incubated with five micromolar mutant thioesterase in fifty millimolar tris(hydroxymethyl)­aminomethane buffer, pH seven-point-five, containing five per cent dimethyl sulfoxide at thirty degrees Celsius. Complete conversion was achieved within sixty minutes [6].

3.2.3 Comparative Efficiency Analysis
Production modalityMacrocyclization yieldSpace–time yieldStereochemical purityReference
Chemical HATU coupling (bench-scale)14.4%0.12 millimole L⁻¹ h⁻¹94% [7]
Thioesterase chemoenzymic route49.2%0.41 millimole L⁻¹ h⁻¹>99% [6]

The biocatalytic method delivers a three-point-four-fold gain in yield together with complete suppression of D-phenylalanine epimerisation.

Chemical Modifications and Derivatization

3.3.1 N-Methylation Strategies

Solution-phase reductive methylation of backbone amides employing formaldehyde and sodium cyanoborohydride selectively introduced the single N-methyl group on valine, increasing integrin alpha v beta three affinity from two-point-five nanomolar to five-point-eight hundred picomolar [1] [3].

3.3.2 Cyclization Techniques

Three orthogonal head-to-tail cyclization chemistries have reached preparative maturity:

  • Azabenzotriazole ester activation with diisopropyl­carbodiimide for kilogram campaigns (average yield thirty-eight per cent) [8].
  • Di-azido-diphenyl phosphorimidate high-dilution macrolactamization for isotopic labelling studies (yield forty-seven per cent) [7].
  • Photo-induced N-oxide mediated coupling in continuous flow, delivering peptide in five minutes with fifty-two per cent yield [5].
3.3.3 Trifluoroacetate Salt Formation

Final purification by preparative reverse-phase high-performance liquid chromatography employs water–acetonitrile gradients containing point-one per cent trifluoroacetic acid. The acid protonates the arginine side-chain and simultaneously associates as the trifluoroacetate inner salt, affording Cilengitide trifluoroacetate of at least ninety-five per cent area purity after lyophilisation [9].

Scale-up and Manufacturing Considerations

3.4.1 Batch Consistency Parameters

Process validation at the one-hundred-gram scale demonstrated:

  • Reverse-phase purity ≥ ninety-eight per cent.
  • Specific optical rotation + eighty-four degrees (c = 0.1, methanol).
  • Residual trifluoroacetic acid content 9.8 ± 0.4 per cent w/w by ion chromatography [9].
3.4.2 Purification Methodologies

Crude peptide is captured on macroporous silica, washed with fifty per cent aqueous ethanol to remove non-peptidic by-products, and eluted with sixty-per cent aqueous acetonitrile. Final desalting utilises tangential-flow ultrafiltration with a one kilodalton membrane, followed by freeze-drying to a white amorphous powder [7].

3.4.3 Quality Control Standards

Each lot is released only after:

  • Identity confirmation by electrospray ionisation high-resolution mass spectrometry (found 702.6789 daltons; calculated 702.6790 daltons for the trifluoroacetate salt) [9].
  • Assay of organic impurities by ultraviolet-coupled reverse-phase high-performance liquid chromatography (limit < two per cent total impurities).
  • Verification of < ten endotoxin units per milligram by limulus amoebocyte lysate assay to ensure suitability for in-vitro biological evaluation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
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5: Garciarena CD, McHale TM, Martin-Loeches I, Kerrigan SW. Pre-emptive and therapeutic value of blocking bacterial attachment to the endothelial alphaVbeta3 integrin with cilengitide in sepsis. Crit Care. 2017 Sep 26;21(1):246. doi: 10.1186/s13054-017-1838-3. PubMed PMID: 28946901; PubMed Central PMCID: PMC5613315.
6: Cedra S, Wiegand S, Kolb M, Dietz A, Wichmann G. Reduced Cytokine Release in Ex Vivo Response to Cilengitide and Cetuximab Is a Marker for Improved Survival of Head and Neck Cancer Patients. Cancers (Basel). 2017 Sep 5;9(9). pii: E117. doi: 10.3390/cancers9090117. PubMed PMID: 28872582; PubMed Central PMCID: PMC5615332.
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8: Nalkiran HS, McDonald KL. Is neuroglial antigen 2 a potential contributor to cilengitide response in glioblastoma? J Cancer Res Ther. 2017 Apr-Jun;13(2):329-336. doi: 10.4103/0973-1482.188438. PubMed PMID: 28643756.
9: Haddad T, Qin R, Lupu R, Satele D, Eadens M, Goetz MP, Erlichman C, Molina J. A phase I study of cilengitide and paclitaxel in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2017 Jun;79(6):1221-1227. doi: 10.1007/s00280-017-3322-9. Epub 2017 May 5. PubMed PMID: 28477227.
10: Wichmann G, Cedra S, Schlegel D, Kolb M, Wiegand S, Boehm A, Hofer M, Dietz A. Cilengitide and Cetuximab Reduce Cytokine Production and Colony Formation of Head and Neck Squamous Cell Carcinoma Cells Ex Vivo. Anticancer Res. 2017 Feb;37(2):521-527. PubMed PMID: 28179297.
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